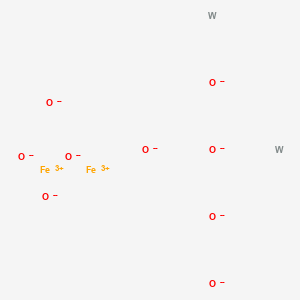

Iron tungsten tetraoxide

Description

Properties

CAS No. |

13870-24-1 |

|---|---|

Molecular Formula |

FeOW |

Molecular Weight |

255.68 g/mol |

IUPAC Name |

iron;oxotungsten |

InChI |

InChI=1S/Fe.O.W |

InChI Key |

SVHYQQLGPHVQFY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[W].[W] |

Canonical SMILES |

O=[W].[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Growth Processes of Iron Tungsten Tetraoxide

Polycrystalline Material Synthesis Approaches

The synthesis of polycrystalline FeWO₄ can be achieved through several methods, each offering distinct advantages in terms of reaction conditions, particle size control, and purity of the final product.

Solid-State Reaction Kinetics and Mechanisms

The solid-state reaction is a conventional and straightforward method for preparing polycrystalline FeWO₄. This technique typically involves the direct reaction of precursor powders at elevated temperatures.

A common approach involves the reaction of iron(II) oxide (FeO) and tungsten trioxide (WO₃). dtic.mil Another variation utilizes a mixture of iron(III) oxide (Fe₂O₃), iron (Fe), and tungsten trioxide (WO₃) in a 1/3:1/3:1 molar ratio. nsrrc.org.tw The reactants are thoroughly ground in an agate mortar to ensure intimate contact and homogeneity. The resulting powder is then pressed into bars or pellets and sealed in silica (B1680970) tubes under vacuum. nsrrc.org.tw These sealed ampoules are subjected to a controlled heating process, typically reaching temperatures around 1373 K (1100 °C) for several hours to facilitate the reaction and formation of FeWO₄. nsrrc.org.tw

Table 1: Parameters for Solid-State Synthesis of Polycrystalline FeWO₄

| Precursors | Molar Ratio | Reaction Temperature | Reaction Time | Reference |

| Fe₂O₃, Fe, WO₃ | 1/3 : 1/3 : 1 | 1373 K (1100 °C) | 12 hours | nsrrc.org.tw |

| FeO, WO₃ | Not specified | Not specified | Not specified | dtic.mil |

Hydrothermal and Solvothermal Synthesis Parameters

Hydrothermal and solvothermal methods offer excellent control over the size, morphology, and crystallinity of FeWO₄ nanoparticles at relatively lower temperatures compared to solid-state reactions. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave.

In a typical hydrothermal synthesis, precursors like iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) are dissolved in a solvent. utwente.nlresearchgate.net The solution is then sealed in an autoclave and heated to temperatures ranging from 100 °C to 200 °C for several hours. utwente.nlrsc.org The morphology of the resulting FeWO₄ can be controlled by adjusting parameters such as the pH of the solution, the type of solvent, the presence of surfactants like cetyltrimethylammonium bromide (CTAB), and the reaction time and temperature. tandfonline.comresearchgate.net For instance, the use of ethylene (B1197577) glycol as a solvent in a solvothermal process can lead to the formation of hierarchical platelike microcrystals. researchgate.net

Table 2: Parameters for Hydrothermal/Solvothermal Synthesis of FeWO₄

| Precursors | Solvent | Temperature | Time | Morphology | Reference |

| FeCl₃·6H₂O, Na₂WO₄·2H₂O | Ethylene Glycol | 200 °C | 12 hours | Hierarchical platelike microcrystals | researchgate.net |

| FeSO₄·7H₂O, Na₂WO₄·2H₂O | Water | 180 °C | 12 hours | Not specified | utwente.nl |

| Na₂WO₄·2H₂O, Glacial Acetic Acid | Choline chloride, Ethylene glycol, NaCl | 100 °C | 2 hours | Spherical nanoparticles | rsc.org |

Co-precipitation and Other Wet Chemical Routes

Co-precipitation is another versatile wet chemical route for the synthesis of FeWO₄. This method involves the simultaneous precipitation of iron and tungsten species from a solution by adding a precipitating agent. It is known for its simplicity, low cost, and ability to produce high-purity products at a high yield. semanticscholar.org

In a typical co-precipitation synthesis, aqueous solutions of an iron salt (e.g., iron(II) sulfate) and a tungsten salt (e.g., sodium tungstate) are mixed. utwente.nl A precipitating agent is then added to induce the formation of FeWO₄ precipitate. The properties of the final product can be tailored by controlling factors such as the concentration of reactants, pH, temperature, and the addition of chelating agents like citric acid, phthalic acid, or oxalic acid. researchgate.netsemanticscholar.org For example, using oxalic acid as a chelating agent has been shown to reduce the crystalline size of the resulting FeWO₄ nanoparticles. semanticscholar.org After precipitation, the product is typically washed to remove impurities and then dried.

The sol-gel method is another wet chemical approach that has been successfully employed for the synthesis of FeWO₄ nanoparticles. researchgate.nettandfonline.com This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid). This method allows for excellent control over the composition and microstructure of the final material. tandfonline.com

Single Crystal Growth Techniques

The availability of high-quality single crystals is essential for investigating the intrinsic anisotropic properties of FeWO₄. Several techniques have been developed for the growth of FeWO₄ single crystals.

Chemical Vapor Transport Reaction Methodologies

Chemical Vapor Transport (CVT) is a widely used technique for growing high-quality single crystals of various materials, including FeWO₄. nsrrc.org.twresearchgate.net This method relies on a reversible chemical reaction where a solid material is transported from a source zone to a growth zone via the gas phase, driven by a temperature gradient. A transport agent is used to convert the solid into a volatile species at the source temperature, which then decomposes and deposits as a crystal at the growth temperature.

For FeWO₄, single crystals have been successfully grown starting from a polycrystalline sample of the phase. nsrrc.org.twacs.org Chlorine or tellurium(IV) chloride (TeCl₄) can be used as the transport agent. dtic.milnsrrc.org.tw The polycrystalline FeWO₄ powder is placed at the hot end (source) of a sealed and evacuated fused silica tube, while the other end is kept at a slightly lower temperature (sink). For instance, a temperature gradient from 1000 °C (source) to 950 °C (sink) has been used with chlorine as the transport agent. nsrrc.org.tw The transport agent reacts with the FeWO₄ to form volatile species that diffuse to the colder end of the tube, where they decompose, leading to the growth of single crystals.

Table 3: Parameters for Chemical Vapor Transport Growth of FeWO₄ Single Crystals

| Starting Material | Transport Agent | Source Temperature | Sink Temperature | Reference |

| Polycrystalline FeWO₄ | Chlorine (2 mg/cm³) | 1000 °C | 950 °C | nsrrc.org.tw |

| Polycrystalline FeWO₄ | Tellurium(IV) chloride (2.3 mg/cc) | 985 °C | 900 °C | dtic.mil |

Crystal Growth from Flux Methods

The flux growth method is another important technique for obtaining single crystals of materials with high melting points or those that decompose before melting. youtube.com In this method, the constituent components of the desired crystal are dissolved in a molten salt (the flux), which acts as a high-temperature solvent. northwestern.edu The crystal growth occurs as the solution is slowly cooled, leading to supersaturation and subsequent nucleation and growth of the desired phase. youtube.com

While specific details for the flux growth of FeWO₄ are not as extensively documented in the provided search results as other methods, the general principle involves dissolving the precursor oxides (e.g., Fe₂O₃ and WO₃) in a suitable flux material at a high temperature. northwestern.edu The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the crucible and the crystal components. After complete dissolution, the temperature is slowly lowered at a controlled rate (e.g., 0.1 to 10 °C per hour) to allow for the formation of large, high-quality single crystals. youtube.com Once the growth process is complete, the crystals are separated from the solidified flux, either by dissolving the flux in a suitable solvent or by mechanical means. youtube.com This method is particularly advantageous for growing large crystals as the charge-to-flux ratio is not limited by the solubility limit at the growth temperature when using a horizontal configuration with a temperature gradient. aps.org

Nanosynthesis Strategies and Morphology Control

The synthesis of iron tungsten tetraoxide nanostructures, such as nanosheets and nanoparticles, is a significant area of research due to the unique properties that emerge at the nanoscale. These strategies often involve wet-chemical routes that allow for precise control over the size, shape, and crystallinity of the final product.

Controlled Nanostructure Fabrication (e.g., Nanosheets, Nanoparticles)

Various methods have been successfully employed to produce FeWO₄ nanostructures. Hydrothermal and solvothermal synthesis, sol-gel processes, and co-precipitation are among the most common and effective techniques for fabricating both nanoparticles and more complex morphologies.

Hydrothermal Synthesis: This is a prevalent method for producing crystalline FeWO₄ nanoparticles and hierarchical structures. By reacting iron salts (e.g., ferrous sulfate heptahydrate, ferrous ammonium (B1175870) sulfate) with tungsten salts (e.g., sodium tungstate dihydrate) in an aqueous solution within a sealed autoclave at elevated temperatures (typically 140-200°C), researchers can create well-defined nanostructures. researchgate.netnih.govbibliotekanauki.pl For instance, one-pot hydrothermal procedures have been used to synthesize hyaluronic acid-functionalized FeWO₄ nanoparticles with a spherical-like morphology and a mean diameter of approximately 91.4 nm at 140°C for 8 hours. nih.gov Another study demonstrated the synthesis of FeWO₄ nanoparticles with an average size of about 150 nm. researchgate.net The morphology of the resulting nanoparticles can be significantly influenced by reaction parameters such as pH and the use of additives. For example, varying the pH can result in different shapes, from hexagonal flakes to nanorods. bibliotekanauki.pl

Sol-Gel Method: The sol-gel process offers a low-temperature route to synthesizing FeWO₄ nanoparticles. This technique typically involves the reaction of precursors like ferrous sulfate heptahydrate and sodium tungstate in the presence of a complexing agent or surfactant. One approach utilizes cetyltrimethylammonium bromide (CTAB) as a surfactant to control particle size and prevent agglomeration, yielding polycrystalline nanoparticles with sizes in the range of 30-40 nm. tandfonline.comtandfonline.com This method is valued for its simplicity and cost-effectiveness. tandfonline.comtandfonline.com

Co-precipitation: This method is noted for its good reproducibility and low cost. It involves the precipitation of FeWO₄ from a solution containing iron and tungstate ions. A co-precipitation-assisted hydrothermal method has been used to synthesize novel composites, indicating the versatility of this initial precipitation step. mdpi.com

Nanosheet Synthesis: The fabrication of two-dimensional (2D) FeWO₄ nanosheets has been achieved through a hydrothermal reaction of sodium tungstate and hydrochloric acid, with the crucial addition of iron(II) sulfate (FeSO₄). This process, conducted at 200°C, yielded nanosheets with a thickness of 20–30 nm and a width of 0.5–1 μm. The presence of FeSO₄ was essential for the formation of the nanosheet morphology.

| Synthesis Method | Precursors | Additives/Conditions | Resulting Nanostructure | Key Findings |

| Hydrothermal | Iron(II) sulfate heptahydrate, Sodium tungstate dihydrate | pH 8, 200°C, 12 h | Nanoparticles | Simple, environmentally friendly method for crystalline nanoparticles. bibliotekanauki.pl |

| Hydrothermal | FeSO₄·7H₂O, Na₂WO₄·2H₂O | Hyaluronic acid, 140°C, 8 h | Spherical-like nanoparticles (~91.4 nm) | Facile one-pot synthesis for functionalized nanoparticles. nih.gov |

| Sol-Gel | Ferrous sulfate heptahydrate, Sodium tungstate | CTAB surfactant | Polycrystalline nanoparticles (30-40 nm) | Low-temperature, simple technique yielding small, less impure nanoparticles. tandfonline.comtandfonline.com |

| Hydrothermal | Sodium tungstate, Hydrochloric acid | FeSO₄, 200°C | Nanosheets (20-30 nm thick) | FeSO₄ additive is critical for nanosheet formation. |

| Co-precipitation | - | - | Nanostructures (~145 nm) | Low-cost technology with good reproducibility. researchgate.net |

Growth Mechanisms of Nanomaterials

Understanding the growth mechanism is key to controlling the morphology of FeWO₄ nanomaterials. Several mechanisms have been proposed based on experimental observations.

For hydrothermally synthesized hierarchical microstructures, a self-assembly and Ostwald ripening process is often suggested. rsc.org The process begins with the formation of amorphous precursor particles. These initial particles then undergo a dissolution-recrystallization process, a phenomenon characteristic of Ostwald ripening, where larger, more stable crystals grow at the expense of smaller, less stable ones. rsc.orguq.edu.au In the presence of capping agents or structure-directing agents like ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA), these primary nanocrystals can self-assemble into more complex, hierarchical architectures like multilayer flower-like microcrystals. rsc.org

In the synthesis of FeWO₄ nanoparticles on a substrate like graphitic carbon nitride (g-C₃N₄) nanosheets via a solvothermal method, the growth begins with the nucleation of FeWO₄ on the surface of the g-C₃N₄. nih.govrsc.org As the reaction proceeds, these nuclei grow into nanoparticles through a self-assembly mechanism. The g-C₃N₄ nanosheets act as a support and dispersant, preventing the aggregation of the newly formed FeWO₄ nanoparticles. nih.govrsc.org A similar dissolution-recrystallization process is observed when amorphous FeWO₄ precipitates, prepared at room temperature, are subjected to hydrothermal treatment, leading to the formation of highly crystalline nanoparticles. uq.edu.au

Thin Film Deposition Methods

The deposition of FeWO₄ as thin films is essential for applications in electronics and sensors. Methods like pulsed laser deposition (PLD) and modified sol-gel techniques (dip-coating) have been explored for this purpose.

Pulsed Laser Deposition (PLD): This technique is effective for growing high-quality, crystalline thin films. It involves using a high-power laser to ablate a target material (in this case, iron-doped WO₃ or a composite containing lead, iron, and tungsten) inside a vacuum chamber, with the ablated material then depositing on a substrate. mdpi.comaip.org PLD allows for precise control over film stoichiometry, which is transferred from the target to the substrate. european-mrs.comaps.org It has been used to deposit iron-doped tungsten oxide films, where the substrate temperature and subsequent annealing play a critical role in determining the film's final properties. mdpi.com Epitaxial single-crystal films of complex oxides containing iron and tungsten have been grown on substrates like MgO (100) using PLD. aip.org

Polymeric Precursor Method (Dip-Coating): This is a modified sol-gel method used to prepare nanostructured FeWO₄ films. It involves preparing a polymerizable precursor solution containing the metal ions (from sources like WCl₆ and Fe(NO₃)₃). A substrate is then dipped into this solution, withdrawn at a controlled speed, and subsequently heated (annealed) to form the crystalline oxide film. cdmf.org.brnanoge.org This method has been successfully used to deposit films on conductive glass substrates, which are then annealed at temperatures around 500°C to achieve well-sintered, nanoplates-like structures. cdmf.org.br

Sputtering: While less specifically documented for FeWO₄, sputtering is a common physical vapor deposition (PVD) technique for related oxide films. aip.orgnih.gov In reactive magnetron sputtering, a tungsten target is sputtered in an argon/oxygen atmosphere to deposit tungsten oxide films. aip.org By co-sputtering from iron and tungsten targets or using a composite target, it is theoretically possible to deposit FeWO₄ films. The properties of sputtered films are highly dependent on parameters like sputtering power and gas pressure. nih.gov

Growth Mechanisms of Thin Films

The growth of thin films is a complex process involving the arrival of atoms or molecules at a substrate surface, their adsorption, diffusion, and eventual incorporation into a growing film.

In Pulsed Laser Deposition (PLD) , the growth mechanism is characterized by the near-stoichiometric transfer of material from the target to the film. european-mrs.com The laser-generated plasma plume contains high-energy species that enhance the mobility of adatoms on the substrate surface, which can facilitate the growth of dense, epitaxial (single-crystal-like) films. aps.org The final film structure is a result of the supersaturation of these species on the substrate surface. european-mrs.com

For films grown by the polymeric precursor method , the mechanism involves the thermal decomposition of the polymer-metal complex that coats the substrate. During annealing, the organic components are burned off, and the metal ions oxidize and crystallize to form the final inorganic film. The process allows for good control over the composition and homogeneity of the resulting film. cdmf.org.br

In sputtering , the growth involves the condensation of sputtered atoms onto the substrate. In reactive sputtering, chemical reactions occur on the substrate surface (e.g., tungsten atoms reacting with oxygen) to form the oxide film. The film's microstructure is determined by the energy of the arriving particles and the substrate temperature, which influences surface diffusion and nucleation density.

Influence of Deposition Parameters on Film Characteristics

The characteristics of FeWO₄ and related thin films are highly sensitive to the deposition parameters. Controlling these parameters is essential for tailoring the film's properties for specific applications.

| Deposition Method | Parameter | Influence on Film Characteristics |

| Pulsed Laser Deposition (PLD) | Substrate Temperature | Affects crystallinity and morphology. Higher temperatures (e.g., 600-720°C) can induce changes from nanoneedles to nanoporous structures, and then to nanowires and nanobands in Fe-doped WO₃ films. mdpi.com |

| Annealing Temperature | Drives crystalline phase changes. For Fe-doped WO₃, annealing from 700°C to 750°C can transform the structure from γ-monoclinic to a hexagonal phase. mdpi.com | |

| Laser Fluence | Affects the energy of the ablated species and can influence film stoichiometry and density. european-mrs.com | |

| Background Gas Pressure | Controls the kinetics of the plasma plume expansion and can affect the film's stoichiometry and defect concentration. european-mrs.com | |

| Sputtering | Sputtering Power | Influences the deposition rate and the concentration of elements in the film. In WOₓ films, increasing power can increase the weight percentage of tungsten. nih.gov |

| Gas Pressure | Affects the energy of sputtered particles reaching the substrate, which in turn influences film density and stress. aip.org | |

| Oxygen/Argon Gas Ratio | Determines the stoichiometry of the oxide film in reactive sputtering. aip.org | |

| Polymeric Precursor Method | Annealing Temperature | Crucial for the crystallization of the film. For AWO₄ films, annealing at 500°C leads to crystalline structures. cdmf.org.br |

Advanced and Non-Equilibrium Synthetic Routes

Beyond conventional methods, advanced and non-equilibrium synthetic routes are being explored to produce FeWO₄ with unique properties. These techniques often involve high-energy processes that can create novel structures and phases.

Sonochemical Synthesis: This method utilizes the energy of ultrasonic cavitation to drive chemical reactions. It has been employed for the one-pot synthesis of FeWO₄-reduced graphene oxide (rGO) composite nanostructures. uai.clbohrium.com The intense local heating and pressure generated by the collapse of cavitation bubbles can facilitate the formation of nanoparticles and their uniform distribution on the rGO surface. uai.cl This is considered a facile method for producing nanocomposites for applications like supercapacitors. uai.clresearchgate.net

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture. While more commonly reported for the synthesis of iron oxide (Fe₃O₄) nanocrystals, the principles can be extended to mixed-metal oxides. gdut.edu.cnmdpi.comacs.org Microwave synthesis is known for being simple, efficient, and economic, allowing for the rapid production of nanoparticles with controlled morphology. gdut.edu.cnacs.org

Mechanochemical Synthesis (Tribochemical): This non-equilibrium method involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes. researchgate.netmdpi.com It has been shown that FeWO₄ can be synthesized in situ during high-speed sliding contact between tungsten carbide-containing materials and steel. mdpi.com This tribochemical synthesis occurs due to the high local pressures and temperatures at the sliding interface, leading to the formation of a self-lubricating layer. mdpi.com

Topotactic Transformations in FeWO₄ Formation

A topotactic transformation is a solid-state chemical reaction in which the crystal lattice of the product phase demonstrates a distinct and predictable crystallographic orientation relative to the precursor's lattice. This structural relationship arises because the transformation occurs through a minimal rearrangement of the atomic framework. This synthetic strategy is an emerging pathway for creating materials with unique functional properties.

While the direct synthesis of this compound via a topotactic transformation from a precursor crystal is not extensively detailed, its involvement in related reactions highlights its chemical versatility. For instance, research has demonstrated that FeWO₄ itself can serve as a precursor in a topotactic reaction to form a new ternary transition metal nitride, FeWN₂. acs.org This indicates that the fundamental structural units within FeWO₄ can be chemically converted into a new material while preserving a degree of structural heritage.

Another related approach involves using templates to guide the formation of FeWO₄ nanostructures. In one study, FeWO₄ nanoparticles were successfully produced by first depositing an amorphous iron oxide film onto the surface of tungsten disulfide (WS₂) nanotubes, followed by high-temperature annealing. weizmann.ac.il This method, where the final product is formed on a nanostructured template, represents a sophisticated route to hybrid nanostructures, although it is not a classic bulk topotactic transformation. These examples underscore the potential for using structurally-directed chemical reactions in the synthesis of FeWO₄ and its derivatives, even if the direct topotactic formation of FeWO₄ is a less-explored route.

Novel Synthetic Routes for Quantum Materials

The development of advanced materials, including those with potential quantum applications, relies heavily on the ability to synthesize them with high purity, controlled crystallinity, and tailored nanoscale morphologies. For this compound, several novel synthetic routes have been established that provide this level of control, yielding materials suitable for applications in energy storage and photocatalysis. These methods often involve wet-chemical processes that allow for synthesis under milder conditions compared to traditional solid-state reactions.

Hydrothermal and Solvothermal Synthesis The hydrothermal method is a versatile and widely used technique for producing crystalline FeWO₄ with diverse morphologies. researchgate.net This process involves a chemical reaction in an aqueous solution within a sealed, heated vessel called an autoclave. By carefully controlling parameters such as temperature, reaction time, and the use of additives, the morphology of the resulting FeWO₄ can be precisely engineered. For example, flower-like hierarchical microcrystals composed of nanosheets have been synthesized via a simple hydrothermal process. researchgate.net In a similar vein, the solvothermal method, which uses a non-aqueous solvent, has been employed to create peony-like FeWO₄ microspheres. researchgate.net

This route is particularly effective for creating composites and heterostructures. Three-dimensional FeWO₄/graphene mesoporous composites, featuring FeWO₄ nanospheres of 5–15 nm, have been synthesized through an in-situ self-assembled hydrothermal route, demonstrating excellent performance as anode materials for Li-ion and Na-ion batteries. nih.gov Similarly, CoWO₄/FeWO₄ heterojunction composites have been fabricated using a hydrothermal process for enhanced photocatalytic activity. tandfonline.com

Sol-Gel and Co-precipitation Methods The sol-gel process is another important low-temperature method for synthesizing FeWO₄ nanoparticles. This technique involves the transition of a solution system (the 'sol') into a solid-like gel phase. It has been used to prepare FeWO₄ photocatalysts at room temperature using precursors like iron(II) sulfate and sodium tungstate. researchgate.net

The co-precipitation method is also frequently employed, often in conjunction with hydrothermal treatment. This approach involves the simultaneous precipitation of iron and tungstate ions from a solution. For instance, a co-precipitation-assisted hydrothermal method was used to synthesize iodine-doped FeWO₄ anchored on graphene oxide (I-FeWO₄/GO) nanosheets, which showed enhanced photocatalytic degradation of methylene (B1212753) blue under sunlight. nih.gov

Solution Combustion Synthesis Solution combustion is a relatively simple and rapid technique for producing nanoparticles. It has been used to prepare FeWO₄ nanoparticles with an average crystalline size of 19 nm. The process involves an exothermic reaction in a solution containing the metal precursors and a fuel. Materials synthesized via this route have shown a band gap of approximately 2.2 eV, making them suitable for photoelectrochemical applications. researchgate.net

The following tables summarize the various synthetic approaches and specific research findings for producing this compound.

Table 1: Comparison of Novel Synthetic Methodologies for this compound

| Synthesis Method | Description | Typical Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| Hydrothermal/Solvothermal | Chemical reaction in an aqueous or non-aqueous solvent within a sealed, heated autoclave. | Iron salts (e.g., FeSO₄), Tungsten salts (e.g., Na₂WO₄) | Excellent control over crystallinity, size, and morphology (nanosheets, flower-like structures); suitable for composite formation. | researchgate.net |

| Sol-Gel | Formation of a solid 'gel' phase from a colloidal 'sol' solution, often at or near room temperature. | Iron(II) sulfate, Sodium tungstate(VI) | Low cost, low temperature, good for producing photocatalytically active materials. | researchgate.net |

| Co-precipitation | Simultaneous precipitation of metal ions from a solution. Often combined with other methods like hydrothermal treatment. | Mohr's salt, Sodium tungstate dihydrate | Simple procedure, effective for creating doped materials and composites with graphene oxide. | nih.gov |

| Solution Combustion | A rapid, exothermic reaction in a solution containing metal precursors and a fuel. | Not specified | Simple and fast method for producing nanoparticles with defined crystalline size and optical properties. | researchgate.net |

Table 2: Detailed Research Findings on the Synthesis of this compound

| Method | Precursors | Conditions | Resulting Morphology | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Not specified | 220 °C for 24 h | Flower-like structures | Demonstrates morphological control via temperature and time for potential use in Li-ion batteries. | researchgate.net |

| Hydrothermal (in-situ self-assembly) | Not specified | Not specified | 5-15 nm nanospheres on graphene | Composite material exhibits high capacity and stability for Li-ion and Na-ion batteries. | nih.gov |

| Co-precipitation-assisted Hydrothermal | Mohr's salt, Sodium tungstate dihydrate, Potassium iodide, Graphene oxide | 200 °C for 12 h (for I-FeWO₄); 160 °C for 6 h (for composite) | Iodine-doped FeWO₄ on graphene oxide nanosheets | Doping reduced the bandgap from 2.8 eV to 2.6 eV, enhancing sunlight-driven photocatalysis. | nih.gov |

| Solution Combustion | Not specified | Not specified | Nanoparticles (avg. size 19 nm) | Resulting material has a band gap of ~2.2 eV, suitable for photoelectrochemical water splitting. | researchgate.net |

| Hydrothermal | Not specified | Various molar concentrations | Irregular aggregates and sheets | CoWO₄/FeWO₄ heterojunctions show efficient degradation of Congo Red dye under visible light. | tandfonline.com |

Crystallographic Structure and Defect Chemistry of Iron Tungsten Tetraoxide

Crystal Structure Determination and Refinement

Iron tungsten tetraoxide (FeWO₄), commonly known as ferberite, possesses a well-defined crystal structure that has been the subject of extensive research. Its crystallographic properties are foundational to understanding its physical and chemical behaviors.

This compound crystallizes in the wolframite-type monoclinic structure, which is characterized by the P2/c space group. materialsproject.orgacs.orgsemanticscholar.org This structure is a common arrangement for tungstates with small divalent cations. semanticscholar.org The crystal system is monoclinic, meaning the unit cell has three unequal axes with one non-orthogonal angle (β). materialsproject.orgacs.org Rietveld refinements of X-ray diffraction data have consistently confirmed this structural model. semanticscholar.orgnsrrc.org.tw

The unit cell parameters for FeWO₄ have been determined with high precision. While values vary slightly across different studies, they are generally in close agreement. The structure can be described as a slightly deformed hexagonal closest-packed lattice of oxygen atoms, where the Fe²⁺ and W⁶⁺ ions occupy half of the available octahedral sites. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| a | 4.70 Å | materialsproject.org |

| b | 5.66 Å | materialsproject.org |

| c | 4.99 Å | materialsproject.org |

| β | 90.13º | materialsproject.org |

| a | 4.732 Å | acs.org |

| b | 5.707 Å | acs.org |

| c | 4.965 Å | acs.org |

| β | 90.00º | acs.orgresearchgate.net |

The fundamental building blocks of the FeWO₄ crystal structure are distorted FeO₆ and WO₆ octahedra. semanticscholar.orgmaterialsproject.org In this arrangement, both the iron (Fe²⁺) and tungsten (W⁶⁺) cations are octahedrally coordinated by six oxygen atoms. acs.orgresearchgate.net These octahedra are not perfectly regular; the central metal atoms are shifted from their ideal positions, leading to a range of metal-oxygen bond lengths. materialsproject.orgacs.org

Key structural features include:

Octahedral Chains: The FeO₆ and WO₆ octahedra each form separate, infinite zigzag chains that run parallel to the materialsproject.org (or c-axis) direction. acs.orgsemanticscholar.orgresearchgate.net

Edge Sharing: Within each chain, the octahedra of the same type (either FeO₆ or WO₆) are linked by sharing edges. acs.orgsemanticscholar.orgresearchgate.net

Corner Sharing: Each chain of FeO₆ octahedra is connected to four surrounding WO₆ chains, and vice versa, through corner-sharing oxygen atoms. acs.orgsemanticscholar.org

The distortion within the octahedra is significant. The FeO₆ octahedron is particularly distorted due to the Jahn-Teller effect, which is expected for the high-spin d⁶ electronic configuration of the Fe²⁺ cation. researchgate.netresearchgate.net

| Bond | Distance Range (Å) | Source |

|---|---|---|

| W–O | 1.81 - 2.13 | materialsproject.org |

| Fe–O | 2.05 - 2.11 | materialsproject.org |

| W–O | 1.79 - 2.13 | acs.org |

| Fe–O | 2.06 - 2.18 | acs.org |

Structural Distortions and Lattice Dynamics

The deviation of the FeO₆ and WO₆ octahedra from perfect symmetry is a critical aspect of the FeWO₄ structure. These distortions influence the material's electronic and photoluminescent properties. rsc.org As previously noted, the distortion in the FeO₆ octahedra is largely driven by the Jahn-Teller effect. researchgate.net

Under high pressure, the FeO₆ octahedra are more compressible than the WO₆ octahedra. acs.org This is due to a more significant compression of the Fe-O bond distances compared to the W-O distances. acs.org Despite the significant volume contraction under pressure, the Jahn-Teller distortion of the FeO₆ octahedra is not suppressed at pressures up to 20 GPa. acs.org The study of lattice dynamics through Raman spectroscopy, complemented by first-principles calculations, provides further insight into the vibrational modes of the crystal lattice and how they respond to pressure, although a detailed analysis of the phonon modes is beyond the scope of this structural overview. acs.orgacs.org

Jahn-Teller Distortion in FeO₆ Octahedra

The geometric arrangement of ions in many transition metal complexes can be explained by the Jahn-Teller effect, which states that any non-linear molecule in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and energy, thereby removing the degeneracy. arxiv.orgillinois.educityu.edu.hk

In this compound, the iron exists in the +2 oxidation state (Fe²⁺), situated within an octahedral coordination environment formed by six oxygen atoms (FeO₆). The Fe²⁺ ion has a d⁶ electronic configuration. In a high-spin octahedral field, this corresponds to a t₂g⁴e_g² configuration. The degeneracy arises from the asymmetrical filling of the t₂g orbitals (one orbital having a pair of electrons while the other two have single electrons).

This electronic degeneracy triggers a Jahn-Teller distortion. While the effect is most pronounced for asymmetrically occupied e_g orbitals (as seen in d⁹ or high-spin d⁴ complexes), it is also present for degenerate t₂g orbitals, although the resulting distortion is typically weaker. illinois.edunetzsch.com For the high-spin d⁶ configuration of Fe²⁺ in FeWO₄, a dynamic Jahn-Teller effect is expected. netzsch.com This leads to a geometric distortion of the FeO₆ octahedra, a fact that is confirmed by structural analyses which describe the wolframite (B13744602) structure as containing distorted FeO₆ and WO₆ octahedra. nih.govacademie-sciences.fr

Anisotropic Thermal Expansion Behavior

Crystalline materials often exhibit anisotropic thermal expansion, meaning the extent of expansion or contraction with temperature varies along different crystallographic directions. This phenomenon is rooted in the anisotropy of the crystal structure and bonding forces. researchgate.netacs.org

This anisotropic compressibility can be directly correlated with the material's crystal structure. The wolframite structure consists of alternating chains of FeO₆ and WO₆ octahedra that run along the b-axis. The FeO₆ octahedra are observed to be more compressible than the WO₆ octahedra. Consequently, the change in the volume of the more compressible FeO₆ octahedra preferentially favors dimensional changes along the b-axis, where these chains are aligned. scm.com This structural arrangement strongly suggests that the thermal expansion behavior would also be anisotropic, with a different thermal expansion coefficient along the b-axis compared to the a- and c-axes.

Phonon Dispersion Relations

Phonons are quantized modes of vibration that occur in a crystal lattice, and their dispersion relations (the relationship between frequency and wavevector) are fundamental to understanding a material's thermal and vibrational properties. According to group-theory analysis for the monoclinic structure of FeWO₄, there are 36 vibrational modes at the Γ point of the Brillouin zone. Of these, 33 are optical modes and 3 are acoustic modes. scm.com

The optical modes are further classified by symmetry, with 18 being Raman-active (8A_g + 10B_g) and the remainder being infrared-active or silent. scm.com Experimental measurements using Raman spectroscopy have identified numerous of these active modes, providing insight into the vibrational dynamics of the FeWO₄ lattice. Notably, some weaker modes have only recently been reported. scm.com

The wavenumbers of the experimentally observed Raman modes for FeWO₄ at ambient pressure are summarized below.

| Symmetry | Wavenumber (cm⁻¹) |

|---|---|

| B_g | 142 |

| A_g | 172 |

| A_g | 192 |

| B_g | 220 |

| A_g | 255 |

| B_g | 300 |

| B_g | 325 |

| A_g | 350 |

| B_g | 382 |

| A_g | 410 |

| B_g | 440 |

| B_g | 510 |

| A_g | 550 |

| B_g | 590 |

| B_g | 690 |

| A_g | 790 |

| B_g | 880 |

| A_g | 905 |

Defect Chemistry and Point Defects

The properties of crystalline solids are significantly influenced by the presence of point defects, which are imperfections occurring at a single lattice site. These can include vacancies (missing atoms), interstitials (atoms in non-lattice sites), and substitutions (one type of atom replacing another).

Impurity Incorporation and Its Impact on Structure (e.g., Fe³⁺)

In nominally pure crystals of FeWO₄, the iron is expected to be entirely in the Fe²⁺ state to maintain charge neutrality with W⁶⁺ and O²⁻ ions. However, experimental studies have shown that this ideal stoichiometry is not always achieved. Thermoelectric power measurements on synthetic FeWO₄ crystals have suggested the presence of a small percentage of iron in the +3 oxidation state (Fe³⁺). scm.com

Defect Formation Energy Calculations

The concentration of any given point defect in a crystal at thermal equilibrium is determined by its formation energy: defects with lower formation energies will be more abundant. nasa.gov The defect formation energy (E_f) is calculated as the energy difference between a supercell containing the defect and a perfect bulk crystal, adjusted for the chemical potentials of the atoms added or removed. nasa.govkobv.de

For a defect X in a charge state q, the formation energy is given by:

E_f(X^q) = E_tot(X^q) - E_tot(bulk) - Σn_iμ_i + q(E_V + E_F)

where E_tot(X^q) is the total energy of the supercell with the charged defect, E_tot(bulk) is the total energy of the perfect bulk supercell, n_i is the number of atoms of element i added or removed, μ_i is the atomic chemical potential, q is the charge state of the defect, E_V is the valence band maximum, and E_F is the Fermi level. kobv.de

First-principles calculations based on density functional theory (DFT) are a powerful tool for determining these energies. kobv.de Such calculations for FeWO₄ would involve creating large supercells of the crystal structure, introducing specific defects (like an iron vacancy, a tungsten interstitial, etc.), and calculating the total energy of the system. While this methodology is well-established, specific calculated values for the formation energies of various vacancies and interstitials in this compound are not currently available in published literature.

Extended Structural Defects

Beyond point defects, crystalline materials can also contain extended defects, which are imperfections that extend through one, two, or three dimensions. These include dislocations (1D), stacking faults and grain boundaries (2D), and precipitates (3D).

In this compound, transmission electron microscopy (TEM) studies have revealed the presence of stacking faults. scm.com A stacking fault is a disruption in the regular sequence of atomic planes within the crystal. The occurrence of these planar defects in FeWO₄ has been attributed to the similarity in the atomic environments of the iron and tungsten species, which may lower the energy penalty for creating such a fault. scm.com The presence of extended defects like stacking faults can significantly influence the mechanical and electronic properties of the material.

Stacking Faults and Their Crystallographic Description

Stacking faults are two-dimensional planar defects that represent an interruption in the regular stacking sequence of atomic planes within a crystal lattice. wikipedia.org In a perfect close-packed structure, atomic layers are stacked in a specific repeating sequence, such as ABCABC... for a face-centered cubic (FCC) structure. A stacking fault introduces a deviation from this sequence, for instance, an ABCBCABC... pattern, which creates a localized region with a different stacking order. wikipedia.org

The formation of such a fault carries an energy penalty known as the Stacking-Fault Energy (SFE), typically denoted as γSFE and measured in units of energy per area (e.g., mJ/m²). wikipedia.org The SFE is a critical material property that influences the behavior of dislocations. In materials with low SFE, dislocations tend to dissociate into partial dislocations separated by a wide stacking fault ribbon, making dislocation movement more constrained. Conversely, in high SFE materials, stacking faults are narrow or non-existent, allowing for different deformation mechanisms like cross-slip. wikipedia.org

While specific experimental values for the SFE of this compound are not extensively documented, the concept is highly relevant to its structure. The FeWO₄ lattice is based on a distorted hexagonal close-packed arrangement of oxygen atoms. researchgate.net Planar defects like stacking faults can occur within this oxygen sublattice. Furthermore, research on related transition metal oxides, such as tungsten trioxide (WO₃), has shown that defects can induce the formation of stacking faults, which in turn modulate the material's electronic structure and can transform an otherwise inert material into a highly active one. nih.gov

Dislocation Structures and Grain Boundaries

Dislocations are one-dimensional (linear) defects that play a central role in the mechanical properties of crystalline materials. They represent an extra half-plane of atoms inserted into the crystal lattice (an edge dislocation) or a shear displacement of one part of the crystal relative to another (a screw dislocation). The movement of dislocations under applied stress is the primary mechanism of plastic deformation in metals and many ceramic materials.

Studies on the constituent metals of FeWO₄, such as tungsten, provide insight into the expected defect behaviors. In polycrystalline tungsten, nanoindentation experiments have revealed that dislocation pile-ups occur in the vicinity of grain boundaries. researchgate.net These pile-ups can create stress concentrations that lead to the transmission of dislocations into adjacent grains, a key process in plastic deformation. researchgate.net Atomistic simulations of grain boundaries in body-centered cubic (BCC) metals like tungsten and iron have shown that these interfaces can have complex structures and may even undergo phase transitions. github.iouni-graz.at Field-emission ion microscopy has been used to observe the structure of large-angle grain boundaries in tungsten, revealing stepped structures where the height of the steps can vary from a single atomic parameter to several hundred. ras.ru These steps are often associated with the presence of partial dislocations that accommodate the mismatch between grains. ras.ru

Defect Engineering for Enhanced Functionality

Defect engineering is the intentional introduction and control of defects within a material's crystal structure to modify and enhance its properties. In transition metal oxides like this compound, this strategy is particularly effective for tuning electronic, optical, and catalytic functionalities.

A primary focus of defect engineering in oxides is the control of oxygen vacancies. The WO₃ lattice, for example, shows a significant tolerance for oxygen vacancies, which have been linked to enhanced photocatalytic properties. acs.org The creation of these vacancies can modulate the electronic structure, improve charge storage kinetics, and boost electrocatalytic activity for reactions like oxygen reduction. nih.govresearchgate.net

Similarly, studies on iron oxides, such as wüstite (FeₓO), demonstrate a direct link between the concentration of defects and the resulting lattice distortions and microstructure. doaj.orgresearchgate.net By controlling the defect concentration in wüstite, it is possible to govern the nucleation and growth of iron microstructures during reduction processes. doaj.org

Another powerful defect engineering technique is doping, where foreign atoms are intentionally introduced into the host lattice. For instance, doping tungsten oxide with iron has been shown to be an effective way to tune its optical band gap. researchgate.net This is possible because the ionic radii of W⁶⁺ (0.62 Å) and Fe³⁺ (0.64 Å) are very similar, allowing for the substitution of iron into the tungsten oxide lattice. This doping can enhance photocatalytic activity by narrowing the band gap and reducing the recombination rate of electron-hole pairs. researchgate.net These findings suggest that similar defect engineering strategies—controlling oxygen vacancy concentrations and introducing specific dopants—could be employed to tailor the properties of this compound for advanced applications in catalysis, electronics, and energy conversion.

Electronic Structure and Advanced Spectroscopy of Iron Tungsten Tetraoxide

Electronic Band Structure Theory and Calculation

The theoretical investigation of FeWO₄'s electronic structure relies on sophisticated computational methods to solve the quantum mechanical equations governing electron behavior within the crystal lattice. These calculations are essential for interpreting experimental data and predicting material properties.

Density Functional Theory (DFT) is a primary computational tool for calculating the electronic structure of materials like FeWO₄. However, standard DFT approximations often fail to accurately describe the behavior of strongly correlated electrons, such as those in the 3d orbitals of iron. To address this, modified approaches like GGA+U and hybrid functionals are employed.

The GGA+U method incorporates a Hubbard U term to the standard Generalized Gradient Approximation (GGA) functional. This term better accounts for the on-site Coulombic repulsion among localized d-electrons, which is crucial for accurately modeling materials containing transition metals. For FeWO₄, first-principles calculations have been performed using the GGA+U method with the Perdew–Burke–Erzerhof for solids (PBEsol) functional to manage the strong correlation of electrons in the d shell. acs.org In these studies, the effective U parameter (Ueff), which is the difference between the Coulomb interaction (U) and the onsite exchange interaction (JH), is critical. Values of U = 6 eV and JH = 0.95 eV have been successfully used in studies of FeWO₄ and similar compounds. acs.org Another study utilized a configuration-interaction-based cluster model for an FeO₆ octahedron, adapting parameters to match experimental results with a Udd of 5 eV. aps.org

Hybrid functionals , such as the Heyd–Scuseria–Ernzerhof (HSE06) screened hybrid functional, offer another powerful approach. rsc.orgarxiv.org These functionals mix a portion of the exact Hartree-Fock (HF) exchange with the DFT exchange-correlation functional. researchgate.netscielo.br This method often provides more accurate predictions of band gaps and electronic properties compared to standard GGA or GGA+U approaches. acs.orgaps.org Calculations using the HSE06 functional have been shown to yield results for FeWO₄'s lattice parameters and band gap that are in good agreement with experimental values. rsc.orgarxiv.org

| DFT Approach | Functional | Ueff / HF Exchange | Key Application |

| GGA+U | PBEsol | U = 6 eV, JH = 0.95 eV | Accounting for strong d-electron correlation acs.org |

| GGA+U | (Cluster Model) | Udd = 5 eV | Modeling iron contribution to valence band aps.org |

| Hybrid Functional | HSE06 | N/A | Accurate band gap and electronic structure prediction rsc.orgarxiv.org |

Ab initio (or first-principles) calculations are performed without using experimental data as input, other than fundamental physical constants. For FeWO₄, these calculations are typically implemented within the DFT framework. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such computations. acs.orgrsc.org These simulations employ methods like the projector-augmented wave (PAW) to describe the interaction between the core and valence electrons. acs.orgrsc.org To ensure precision, a high plane-wave energy cutoff, such as 520 eV, is used. acs.org The calculations consider the material's magnetic configuration, finding the antiferromagnetic state to be the lowest in energy for FeWO₄. acs.org

Density of States Analysis

The Density of States (DOS) provides crucial information about the distribution of electronic states at different energy levels. Analysis of the total and partial DOS reveals the specific contributions of each element's orbitals to the electronic structure.

The electronic structure of FeWO₄ near the Fermi level is dominated by the orbitals of iron, tungsten, and oxygen. researchgate.net

Valence Band: The top of the valence band (Valence Band Maximum, VBM) is predominantly composed of Fe 3d states. rsc.org The O 2p states are also major contributors throughout the entire valence band region. amazonaws.com The W 5d states contribute as well, but their maximum contribution is found in the lower parts of the valence band. amazonaws.com Photoelectron spectroscopy studies confirm that a distinct peak close to the Fermi level, at around 1 eV binding energy, is related to the Fe 3d states. aps.org This feature is a signature of the Fe²⁺ 3d⁶ high-spin configuration. aps.org

Conduction Band: The bottom of the conduction band (Conduction Band Maximum, CBM) is primarily dominated by the empty W 5d states. rsc.org The empty Fe 3d states also contribute significantly to the conduction band. amazonaws.com

This electronic configuration, with highly localized transition-metal d states at both the VBM and CBM, is a key characteristic of iron tungstate (B81510). arxiv.org

| Band | Primary Contributing Orbitals | Secondary Contributing Orbitals |

| Valence Band | Fe 3d, O 2p rsc.orgamazonaws.com | W 5d amazonaws.com |

| Conduction Band | W 5d rsc.org | Fe 3d amazonaws.com |

Orbital hybridization, the mixing of atomic orbitals to form new hybrid orbitals, plays a significant role in the electronic properties of FeWO₄. There is evidence of hybridization between the W 5d and Fe 3d states. aps.orgresearchgate.net Furthermore, an increase in hybridization between the 3d electrons of the iron cation and the 2p electrons of the oxygen atoms can occur under compression, which has been linked to a decrease in the electronic band gap energy. acs.org The intensity of features in the density of states, particularly a low-energy feature around 1 eV, is related to the hybridization between tungsten and iron. aps.orgresearchgate.net

Electronic Band Gap Investigation

Iron tungsten tetraoxide is a semiconductor with an indirect band gap. acs.orgaps.org The precise value of the band gap has been a subject of numerous studies, with reported values varying due to the use of different experimental techniques and computational approaches.

Experimental measurements on single crystals and nanoparticles have reported band gap values ranging from 1.8 eV to 2.2 eV. acs.orgaps.org One study using optical absorption measurements on natural ferberite (FeWO₄) determined an indirect band gap of 2.00 eV. researchgate.net

Theoretical calculations are sensitive to the chosen methodology.

GGA+U calculations have predicted band gap values, though standard DFT often underestimates this property.

Hybrid functional calculations (HSE06) provide values that are in good agreement with experimental findings. For example, DFT calculations using a hybrid functional predicted a band gap of 2.00 eV. acs.orgnih.gov Another first-principles study using a screened hybrid functional calculated the band gap to be 2.37 eV. arxiv.org

The indirect nature of the band gap is supported by both simulations and experiments, with the top of the valence band located at the Y point of the Brillouin zone and the bottom of the conduction band at the Γ point. acs.org

| Method | Reported Band Gap (eV) | Type | Reference |

| Experimental (General) | ~2.0 | Indirect | aps.orgaps.org |

| Experimental (Optical Absorption) | 2.00(5) | Indirect | researchgate.net |

| Experimental (Diffuse Reflectance) | 1.8 - 2.2 | N/A | acs.org |

| DFT (Hybrid Functional) | 2.00 | N/A | acs.orgnih.gov |

| DFT (HSE06) | 2.37 | Indirect | arxiv.org |

Determination of Direct and Indirect Band Gaps

Experimental and theoretical studies have established that this compound possesses an indirect band gap. researchgate.netresearchgate.net This means that the minimum energy state of the conduction band and the maximum energy state of the valence band occur at different momentum values in the Brillouin zone. Optical absorption measurements are a primary method for determining this value. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have been employed to support experimental findings, with computational results predicting a band gap of 2.00 eV, which aligns well with experimental observations. acs.orgnih.gov The valence band maximum (VBM) and the conduction band minimum (CBM) are both primarily composed of Fe-3d bands, a characteristic that influences the material's electronic transitions. acs.orgnih.govacs.org

| Parameter | Value | Method | Source |

|---|---|---|---|

| Band Gap Type | Indirect | Optical Absorption | researchgate.netresearchgate.net |

| Experimental Band Gap (Ambient Pressure) | 2.00(5) eV | Optical Absorption | researchgate.netresearchgate.net |

| Theoretical Band Gap (DFT) | 2.00 eV | DFT Calculation | acs.orgnih.gov |

| Observed Absorption Edge | 1.48(2) eV | Optical Reflectance (Kubelka-Munk) | acs.orgnih.gov |

Factors Influencing Band Gap Energy (e.g., Pressure, Doping)

The electronic structure and, consequently, the band gap of materials can be tuned by external stimuli such as pressure. For this compound, high-pressure studies have shown a significant and continuous decrease in its indirect band gap. researchgate.netresearchgate.net This pressure-induced band gap narrowing is a key feature of its electronic behavior under compression.

| Pressure | Indirect Band Gap Value | Source |

|---|---|---|

| Ambient | 2.00(5) eV | researchgate.netresearchgate.net |

| 16 GPa | 1.56(5) eV | researchgate.netresearchgate.net |

This phenomenon is attributed to changes in the interatomic distances and orbital overlaps under pressure, which modulate the electronic band structure. researchgate.net While specific studies on the effect of doping on FeWO₄ are less common in the provided literature, it is a well-established method for engineering the band gap in semiconductors.

Electron Correlation and Spin-Orbit Coupling Effects

In transition metal oxides like this compound, the localized nature of d-electrons means that electron-electron interactions (electron correlation) and relativistic effects (spin-orbit coupling) play a crucial role in defining the electronic landscape. These effects are often not fully captured by standard DFT approximations and require more advanced theoretical treatments.

Configuration Interaction and Multiplet Theory Applications

Configuration Interaction (CI) is a post-Hartree-Fock method used in quantum chemistry to account for electron correlation. wikipedia.org It describes the electronic wavefunction as a linear combination of different electronic configurations (Slater determinants). wikipedia.org While full CI provides an exact solution within a given basis set, it is computationally expensive and often truncated to include only single, double, or a limited set of excitations. wikipedia.org

For systems containing transition metals like iron, CI methods are invaluable for accurately calculating the energies of ground and excited states, which are influenced by strong electron correlation. rsc.org Relativistic versions of CI, such as the exact-two-component nonorthogonal configuration interaction (X2C-NOCI), have been developed to compute L-edge X-ray spectra in iron-containing molecular complexes, demonstrating the method's power in capturing both relativistic effects and orbital relaxation upon core excitation. rsc.org Such approaches are essential for interpreting the complex multiplet structures observed in the spectroscopy of materials like FeWO₄.

Crystal Field Effects on Electronic States

Crystal Field Theory (CFT) provides a model for understanding the splitting of degenerate d- and f-orbital energy levels when a metal ion is surrounded by ligands. wikipedia.orgbyjus.comlibretexts.org In this compound, the Fe²⁺ ion is in a coordination environment created by surrounding oxygen anions. This electrostatic field, known as the crystal field, lifts the five-fold degeneracy of the iron's 3d orbitals. wikipedia.orgpurdue.edu

The specific geometry of the FeO₆ octahedra in the wolframite (B13744602) structure dictates the pattern of this splitting. The d-orbitals pointing towards the ligands (the e_g set in a perfect octahedron) are raised in energy compared to those pointing between the ligands (the t₂_g set). libretexts.org This splitting is a fundamental aspect of the electronic structure, influencing the material's optical absorption, magnetic properties, and color. wikipedia.orglibretexts.org

Role of Spin-Orbit Coupling in Electronic Structure

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion within the electrostatic potential of the atomic nucleus. wikipedia.org This interaction is particularly significant for heavier elements. The magnitude of the SOC effect scales strongly with the atomic number (approximately as Z⁴). youtube.com Therefore, in this compound, SOC is expected to be a prominent factor, especially due to the presence of tungsten (Z=74).

SOC can cause further splitting of energy levels that are degenerate in its absence. youtube.com In iron-based materials, SOC has been shown to substantively modify the electronic states near the Fermi level, leading to a mixing of orbital characters. aps.org This relativistic effect can entangle the spin and orbital degrees of freedom, leading to complex electronic wavefunctions that are not pure spin or orbital states. aps.org This is crucial for understanding the fine structure of spectroscopic features and the magnetic anisotropy of the material.

Charge Transfer Mechanisms

Charge transfer processes are fundamental to the electronic and photocatalytic properties of transition metal oxides. These mechanisms involve the movement of an electron from one part of the compound to another, typically between the metal cations and the oxygen ligands.

In this compound, a key mechanism is the ligand-to-metal charge transfer (LMCT). This process involves the excitation of an electron from a filled oxygen 2p orbital to an empty or partially filled iron 3d orbital. The energy required for this transfer contributes to the material's optical absorption spectrum. The electronic structure, with O-2p bands lying below the Fe-3d bands in the valence region, facilitates this type of transition. acs.orgnih.gov Understanding these charge transfer pathways is also critical for applications involving redox reactions, such as in catalysis and energy storage, where the material's ability to accept and donate electrons is paramount. acs.orgchemrxiv.org

Charge Carrier Transport Phenomena

This compound (FeWO4), a semiconductor with a wolframite crystal structure, exhibits distinct charge carrier transport characteristics that are fundamental to its electronic and photoelectronic applications. The movement of charge carriers, specifically electrons and holes, through its crystal lattice is governed by the material's inherent electronic structure and is influenced by external factors such as temperature and crystalline imperfections.

The electrical properties of this compound are intrinsically linked to its electron configuration. The valence and conduction bands are primarily formed from the O 2p and hybridized Fe 3d and W 5d orbitals, respectively. The energy band gap of FeWO4 has been reported to be approximately 2.0 eV, which categorizes it as a semiconductor. This band gap dictates the energy required to generate electron-hole pairs, the primary charge carriers.

The transport of these carriers is a complex process involving drift, diffusion, and scattering mechanisms. When an external electric field is applied, the charge carriers gain an average drift velocity, leading to an electrical current. The mobility of these carriers is a key parameter that is influenced by scattering from lattice vibrations (phonons) and crystalline defects such as ionized impurities. Studies on FeWO4 nanoparticles have explored their AC conductivity and dielectric properties, which provide insights into these transport phenomena at the nanoscale. While specific charge carrier mobility and concentration data for single-crystal FeWO4 is not extensively detailed in readily available literature, thermoelectric power measurements have suggested the presence of a small percentage of Fe3+ ions, which would influence the electronic transport properties.

The synthesis method employed in the preparation of this compound can significantly impact its charge transport characteristics by affecting its crystallinity, grain size, and the presence of defects. For example, nanocrystalline FeWO4 may exhibit different charge transport behaviors compared to its bulk counterpart due to a higher density of grain boundaries, which can act as barriers or facilitators for charge carrier movement.

Interfacial Charge Transfer in Composite Systems

A prominent example is the combination of FeWO4 with graphitic carbon nitride (g-C3N4) to form a Z-scheme photocatalyst. In this configuration, the photogenerated electrons in the conduction band of FeWO4 combine with the holes in the valence band of g-C3N4. acs.org This process effectively separates the electrons in the conduction band of g-C3N4 and the holes in the valence band of FeWO4, which have strong redox abilities for photocatalytic reactions. rsc.orgnih.gov This Z-scheme mechanism not only promotes superior spatial separation of charge carriers but also enhances the photocatalytic performance for applications like CO2 reduction. acs.orgacs.org The result is a significant increase in the production rate of CO, which is multiple times higher than that of the pristine materials. acs.org

Another approach involves the formation of a p-n heterojunction, for instance, between p-type FeWO4 and n-type iron (II,III) oxide (Fe3O4). In such a composite, the internal electric field at the junction facilitates the migration of electrons from the n-type material to the p-type material, further delaying the recombination of electron-hole pairs and enhancing photo-Fenton degradation of pollutants. mdpi.com Similarly, a near-broken-gap alignment has been reported between p-type FeWO4 and n-type iron (II) tungstate (Fe2WO6), which allows for the formation of an Ohmic contact rather than a charge-depleting staggered junction. acs.orgnih.gov

The efficiency of these composite systems is also influenced by the introduction of other materials like graphene oxide (GO) and doping with elements such as iodine. The incorporation of GO can increase the surface area and provide electron shuttling pathways, which prolongs the recombination time of charge carriers. mdpi.com Doping can, in turn, reduce the bandgap of the composite, enhancing its photocatalytic activity under sunlight. mdpi.com The table below summarizes the band alignment characteristics in different FeWO4-based composite systems.

| Composite System | Heterojunction Type | Conduction Band (CB) Offset (eV) | Valence Band (VB) Offset (eV) | Charge Transfer Mechanism |

| FeWO4 / g-C3N4 | Z-Scheme | N/A | N/A | Electrons from FeWO4 CB combine with holes from g-C3N4 VB |

| FeWO4 / Fe3O4 | p-n Heterojunction | N/A | N/A | Electrons migrate from Fe3O4 CB to FeWO4 CB |

| FeWO4 / Fe2WO6 | Near-Broken-Gap p-n Junction | ~0.16 | N/A | Formation of a charge accumulation region at equilibrium |

| FeWO4 / Graphene Oxide | Heterojunction | N/A | N/A | Photoexcited electrons transfer from FeWO4 CB to GO |

Magnetic Properties and Quantum Phenomena in Iron Tungsten Tetraoxide

Magnetic Ground States and Low-Temperature Ordering

Below a critical temperature, FeWO₄ transitions into a magnetically ordered state. The ground state is characterized by a specific antiferromagnetic arrangement of the magnetic moments of the Fe²⁺ ions.

The established magnetic structure of iron tungsten tetraoxide at low temperatures is the AF₁ antiferromagnetic configuration aip.org. In this arrangement, the Fe²⁺ ions, which possess parallel spins, form zigzag chains that extend along the c-axis of the crystal. These chains are ferromagnetically coupled along the b-axis, creating ferromagnetic planes. Subsequently, these planes are coupled antiferromagnetically with adjacent planes along the a-axis aip.orgaip.org. This complex ordering is a result of the super-exchange interactions between the Fe²⁺ cations, which are mediated by the oxygen atoms within the distorted FeO₆ octahedra of the crystal structure aip.org. Some research on nanocrystalline forms of FeWO₄ has also suggested the presence of a small ferromagnetic ordering at low temperatures, which is attributed to spin-canting and surface spin effects nih.govresearchgate.net.

The antiferromagnetic ordering in FeWO₄ results in a magnetic unit cell that is larger than the chemical unit cell. The ordering is described by a propagation vector k = (1/2, 0, 0) researchgate.net. This vector indicates that the magnetic structure is doubled along the a-axis relative to the crystal structure, which is consistent with the antiferromagnetic coupling of ferromagnetic planes along this direction.

Magnetic Susceptibility and Anisotropy

Magnetic susceptibility measurements are crucial for characterizing the magnetic response of FeWO₄. Studies on single crystals reveal a distinct anisotropy in the magnetic susceptibility below the Néel temperature nsrrc.org.twacs.org. This anisotropy is ascribed to the magnetocrystalline anisotropy of the high-spin d⁶ Fe²⁺ ion, which is situated within a distorted octahedral environment due to the Jahn-Teller effect aip.orgnsrrc.org.tw. The material behaves as a paramagnetic substance above T_N boyiprototyping.com.

Temperature-Dependent Magnetic Susceptibility Interpretation

The magnetic susceptibility of this compound (FeWO₄) exhibits a characteristic temperature dependence that signifies its transition from a paramagnetic to an antiferromagnetic state. At high temperatures, well above the ordering temperature, the material behaves as a paramagnet, with its magnetic susceptibility (χ) following the Curie-Weiss law. As the temperature decreases, the susceptibility increases, indicating the growing influence of magnetic correlations between the Fe²⁺ ions.

A distinct peak in the magnetic susceptibility curve is observed at the Néel temperature (Tₙ), which for FeWO₄ is approximately 75 K. aip.orgnsrrc.org.tw This peak marks the critical point of the phase transition to a long-range antiferromagnetically ordered state. Below the Néel temperature, the susceptibility decreases as the temperature is further lowered. This behavior is a hallmark of antiferromagnetic ordering, where the antiparallel alignment of neighboring spins leads to a reduction in the net response to an external magnetic field. The anisotropy observed in the magnetic susceptibility below Tₙ is indicative of the material's magnetocrystalline anisotropy, with different responses depending on the orientation of the applied magnetic field relative to the crystal axes.

Table 1: Illustrative Temperature-Dependent Magnetic Susceptibility Data for this compound This table presents representative data illustrating the typical magnetic susceptibility behavior of FeWO₄ around its Néel temperature.

| Temperature (K) | Magnetic Susceptibility (χ) (arbitrary units) | Magnetic State |

| 300 | Low | Paramagnetic |

| 200 | Increasing | Paramagnetic |

| 100 | Approaching Peak | Paramagnetic |

| 75 | Peak Value (Tₙ) | Phase Transition |

| 50 | Decreasing | Antiferromagnetic |

| 10 | Low | Antiferromagnetic |

Magnetocrystalline Anisotropy Mechanisms and Theory

Magnetocrystalline anisotropy in a material refers to the dependence of its internal energy on the direction of magnetization with respect to the crystal lattice. In this compound, this property is predominantly caused by the Fe²⁺ cations. aip.orgnsrrc.org.tw The primary mechanism responsible for this anisotropy is the spin-orbit interaction.

The Fe²⁺ ion has a 3d⁶ electronic configuration. In the monoclinic crystal structure of FeWO₄, the Fe²⁺ ion is situated within a distorted octahedral environment of oxygen atoms. This crystalline electric field lifts the orbital degeneracy of the 3d orbitals. The spin-orbit coupling, which links the electron's spin magnetic moment to its orbital motion, then creates a situation where the total energy of the ion is minimized when the spins are aligned along specific crystallographic directions, known as "easy axes." Conversely, more energy is required to align the spins along "hard axes." This energy difference is the magnetocrystalline anisotropy energy. The anisotropic properties observed in the magnetic susceptibility of FeWO₄ below the Néel temperature are a direct consequence of this phenomenon. aip.org

Spin Arrangements and Magnetic Structures

Neutron Diffraction Studies of Spin Configurations

Neutron diffraction is a powerful experimental technique for determining the arrangement of magnetic moments (spins) in a crystalline material. Studies on this compound have revealed its magnetic structure below the Néel temperature. The spin configuration is a collinear antiferromagnetic structure. researchgate.netresearchgate.net

The ordering is described by a magnetic propagation vector of k ≈ (1/2, 0, 0). This indicates that the magnetic unit cell is doubled in size along the a-axis compared to the crystallographic (chemical) unit cell. In this arrangement, the Fe²⁺ magnetic moments are aligned antiferromagnetically along the a-direction; that is, a spin at a certain position is oriented oppositely to its neighbor in the next magnetic unit cell along the a-axis. Further analysis has shown that the magnetic moments are contained within the ac-plane of the monoclinic structure. aip.org At 30 K, the ordered magnetic moment per Fe²⁺ ion has been determined to be approximately 4.84 μB. aip.org

Table 2: Magnetic Structure Parameters for this compound

| Parameter | Value | Description |

| Magnetic Ordering Type | Collinear Antiferromagnetic | Spins are aligned parallel or antiparallel along a single direction. |

| Propagation Vector (k ) | (1/2, 0, 0) | Defines the periodicity of the magnetic structure relative to the crystal lattice. |

| Spin Orientation | Within the ac-plane | The magnetic moments are aligned in the plane defined by the a and c crystallographic axes. aip.org |

| Ordered Moment (at 30 K) | ~4.84 μB | The magnitude of the magnetic moment on each Fe²⁺ site in the ordered state. aip.org |

Exchange Interactions and Spin Coupling Phenomena

Super-exchange Interactions between Fe²⁺ Cations

The magnetic ordering in this compound arises from indirect exchange interactions between the magnetic Fe²⁺ ions, as they are too far apart for direct orbital overlap. This coupling is mediated by the non-magnetic oxygen anions (O²⁻) situated between them, a mechanism known as super-exchange.

The crystal structure of FeWO₄ consists of zigzag chains of edge-sharing FeO₆ and WO₆ octahedra. researchgate.netsemanticscholar.org The magnetic coupling occurs when the d-orbitals of two neighboring Fe²⁺ ions interact via the p-orbitals of the shared oxygen atom. The strength and sign (ferromagnetic or antiferromagnetic) of this interaction are highly dependent on the geometry of the Fe-O-Fe bond, particularly the bond angle and distance, as described by the Goodenough-Kanamori rules.

In the distorted octahedral framework of FeWO₄, multiple super-exchange pathways exist through corner-sharing and edge-sharing oxygen atoms. The specific bond angles and orbital overlaps in these pathways lead to predominantly antiferromagnetic coupling. This antiferromagnetic super-exchange is the strongest magnetic interaction in the system, overcoming any weaker ferromagnetic interactions that might also be present, and is responsible for establishing the long-range antiferromagnetic order observed below 75 K.

Spin-Phonon Coupling Investigations

Spin-phonon coupling (SPC) describes the interaction between the magnetic (spin) degrees of freedom of a material and its lattice vibrations (phonons). aps.org This coupling is a critical mechanism for exchanging energy between the spin system and the lattice, influencing phenomena such as thermal relaxation and magnetostriction. aps.org The primary mechanisms governing SPC in transition metal oxides involve the modulation of the magnetic exchange interaction pathway by the dynamic positions of atoms during vibration or through single-ion anisotropy effects. aps.org

In this compound, detailed investigations of its vibrational properties through Raman spectroscopy have laid the groundwork for understanding its potential for spin-phonon coupling. acs.org The material crystallizes in a monoclinic structure, which gives rise to a specific set of vibrational modes. acs.org Of the 36 total vibrational modes, 18 are predicted to be Raman-active (8Ag + 10Bg). acs.org Experimental studies have successfully identified these modes, providing precise data on the vibrational energies of the lattice. acs.org

While direct experimental quantification of the spin-phonon coupling constant in FeWO₄ is not extensively documented, the methodology for such an investigation would involve tracking the frequency shifts of specific phonon modes as the material is cooled through its Néel temperature (Tₙ ≈ 75 K). nsrrc.org.twaps.org A shift or anomalous broadening of phonon frequencies near the magnetic ordering temperature is a hallmark of SPC, as seen in other magnetic oxides. aps.orgresearchgate.net

| Mode Symmetry | Frequency (cm⁻¹) |

|---|---|

| Bg | 119 |

| Ag | 145 |

| Bg | 186 |

| Ag | 213 |

| Bg | 251 |

| Bg | 283 |

| Ag | 324 |

| Bg | 367 |

| Ag | 411 |

| Bg | 444 |

| Bg | 501 |

| Ag | 543 |

| Bg | 590 |

| Ag | 688 |

| Bg | 708 |

| Ag | 793 |

| Bg | 877 |

| Ag | 908 |

Orbital Ordering Phenomena

Orbital ordering refers to the collective, ordered arrangement of the outermost electron orbitals of ions within a crystal lattice. aps.org This phenomenon is particularly relevant in materials containing transition metal ions with partially filled d-orbitals, as it can profoundly influence both magnetic and structural properties. aps.orgaps.org

A collective, long-range alignment of these distorted orbitals can lead to a "ferro-orbital order," where a specific d-orbital orientation (e.g., dₓz or dᵧz) is preferentially occupied throughout the crystal. aps.org Such ordering can be the driving force behind structural phase transitions and can induce significant anisotropy in magnetic exchange interactions. aps.org While direct observation of a long-range ferro-orbital ordered state in FeWO₄ has not been definitively reported, the foundational element for such a phenomenon—the Jahn-Teller active Fe²⁺ ion leading to distorted FeO₆ octahedra—is a well-established feature of its crystal structure. acs.org

| Parameter | Value |

|---|---|

| Fe-O Bond Length 1 | 2.05 Å (x2) |

| Fe-O Bond Length 2 | 2.11 Å (x4) |

| Coordination Environment | Distorted Octahedral |

Multiferroic Potential and Magnetoelectric Coupling Research

Multiferroic materials are those that exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism) simultaneously. Of particular interest is the magnetoelectric (ME) effect, where an applied magnetic field can control electric polarization, or an electric field can control magnetization. researchgate.netglobethesis.com